

# 4-Bromo-3-fluoroanisole: A Comprehensive Technical Guide for Modern Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Bromo-3-fluoroanisole*

Cat. No.: *B7768303*

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## Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of halogenated building blocks is paramount for constructing complex molecular architectures. Among these, **4-Bromo-3-fluoroanisole** (CAS No. 458-50-4) has emerged as a cornerstone intermediate. Its unique trifunctional aromatic scaffold—featuring a methoxy group, a fluorine atom, and a bromine atom—offers a versatile platform for a suite of orthogonal chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of **4-Bromo-3-fluoroanisole**, grounded in established chemical principles and field-proven insights for researchers, scientists, and drug development professionals.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis.

Property	Value	Reference(s)
CAS Number	458-50-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrFO	<a href="#">[3]</a>
Molecular Weight	205.03 g/mol	<a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[3]</a>
Boiling Point	216 °C	<a href="#">[3]</a>
Density	~1.6 g/cm <sup>3</sup>	<a href="#">[3]</a>

## Spectroscopic Data Interpretation

Characterization of **4-Bromo-3-fluoroanisole** is unequivocally confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this exact molecule are not publicly indexed, the expected shifts can be reliably predicted based on analogous structures like 4-fluoroanisole.[\[4\]](#)[\[5\]](#)

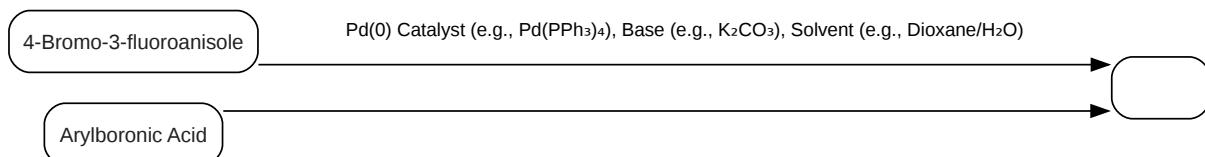
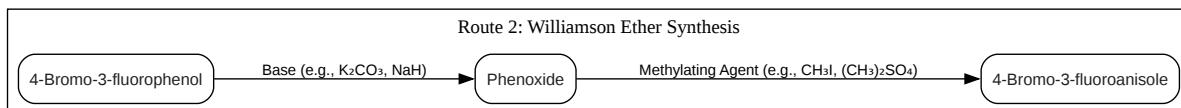
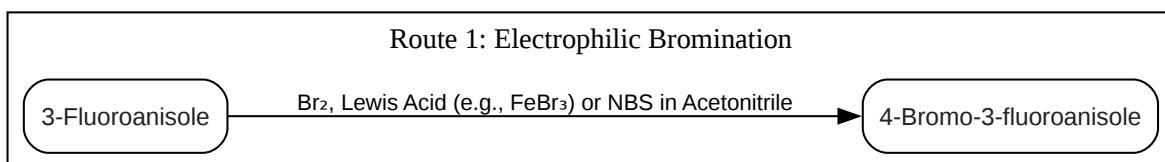
- <sup>1</sup>H NMR: The spectrum would exhibit three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The methoxy group would present as a sharp singlet at approximately 3.8-3.9 ppm. The coupling patterns (doublets and doublet of doublets) would be complex due to both H-H and H-F coupling.
- <sup>13</sup>C NMR: Six unique signals are expected in the aromatic region (approx. 110-160 ppm) and one for the methoxy carbon (~56 ppm). The carbon directly bonded to fluorine will show a large coupling constant (<sup>1</sup>JCF), a hallmark of fluorinated aromatics.[\[4\]](#)[\[6\]](#)[\[7\]](#) The carbon attached to bromine will be shifted downfield.

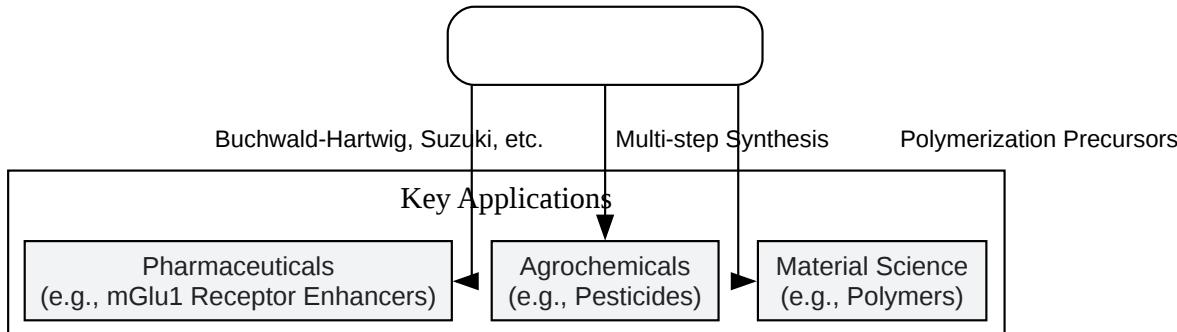
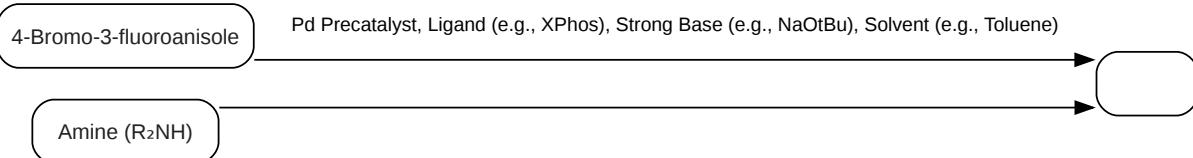
## Synthesis of 4-Bromo-3-fluoroanisole

The synthesis of **4-Bromo-3-fluoroanisole** can be approached via two primary retrosynthetic pathways. The choice of route often depends on the availability and cost of the starting materials.

## Route 1: Electrophilic Bromination of 3-Fluoroanisole

This is arguably the most direct approach. The methoxy group is a strong activating, ortho, para-director. Since the position para to the methoxy group is occupied by fluorine, bromination is directed to the activated ortho positions. The position C4 is sterically less hindered and electronically activated, making it the primary site for electrophilic substitution.[8][9]





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- To cite this document: BenchChem. [4-Bromo-3-fluoroanisole: A Comprehensive Technical Guide for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7768303#literature-review-of-4-bromo-3-fluoroanisole>]

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